molecular formula C12H18O11 B590808 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid CAS No. 129499-78-1

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid

Cat. No. B590808
M. Wt: 338.265
InChI Key: MLSJBGYKDYSOAE-DCWMUDTNSA-N
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Description

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid, also known as ascorbyl glucoside, is a stable derivative of vitamin C . It gradually converts into ascorbic acid over a long period of time . This compound has the ability to reduce free radicals that result from UV irradiation of the skin, significantly reduce cell damage and photo-aging, promote collagen synthesis, and function as an antioxidant .


Synthesis Analysis

The synthesis of 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid (AA-2G) has been achieved by using modified cyclodextrin glucosyltransferase and isoamylase . Site saturation mutagenesis was performed on the -3 and -6 subsite of Bacillus stearothermophilus NO2 cyclodextrin glucosyltransferase to enhance its specificity for the donor substrate maltodextrin for AA-2G preparation . The highest AA-2G yield was produced by the mutant S90D/K228R/M230L with maltodextrin as the glucosyl donor .


Molecular Structure Analysis

The molecular structure of 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid was determined through single-crystal X-ray analysis . The crystal is orthorhombic, with unit cell dimensions of a = 11.929 A, b = 24.351 A, c = 4.864A . The D-pyranose residue has a 4C1 conformation .


Physical And Chemical Properties Analysis

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid is a relatively novel compound and is a stable vitamin C derivative . Over a long period of time, it gradually converts into ascorbic acid .

Scientific Research Applications

1. Biotechnological Products and Process Engineering

  • Summary of Application : 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid (AA-2G) is prepared using site saturation mutagenesis on Bacillus stearothermophilus NO2 cyclodextrin glucosyltransferase to enhance its specificity for the donor substrate maltodextrin .
  • Methods of Application : The AA-2G yields produced by the mutants S90D, G176H, and S90D/G176H were 181, 171, and 185 g/L, respectively . The highest AA-2G yield (217 g/L) was produced by S90D/K228R/M230L with 500 g/L maltodextrin as the glucosyl donor .
  • Results or Outcomes : The preparation of AA-2G by complexing isoamylase with mutant S90D/K228R/M230L reduced the maltodextrin concentration by 150 g/L, while the AA-2G yield increased by 47 g/L than preparation with wild-type CGTase alone .

2. Medical, Cosmetics, and Food Industries

  • Summary of Application : Glycoside compounds like AA-2G are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
  • Methods of Application : Enzymatic synthesis methods are used for the production of AA-2G . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
  • Results or Outcomes : Glucosides have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .

3. Cosmetic Applications

  • Summary of Application : 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid is used to reduce the free radicals that result from UV irradiation of the skin, and significantly reduce cell damage and photo-aging .
  • Methods of Application : It is applied topically to the skin .
  • Results or Outcomes : It promotes collagen synthesis and can function as an antioxidant .

4. Food Industry

  • Summary of Application : AA-2G has attracted substantial attention for application in the food industry due to its better stability and safety . It is easily degraded into L-ascorbic acid (L-AA) and glucose by α-glucosidase in the human body .
  • Methods of Application : Various L-AA derivatives have been synthesized, including ascorbyl phosphate, ascorbyl sulfate, and ascorbyl glucoside . Among these, AA-2G is an important derivative .
  • Results or Outcomes : The extreme instability of L-AA exposed to metal ions, heat, or light has limited its application . Therefore, the preparation of a new L-AA substitute with increased stability that retains the biological activities of L-AA has been a research hotspot in both academics and industry .

5. Health Care Fields

  • Summary of Application : AA-2G has attracted substantial attention for application in the health care fields due to its better stability and safety . It is easily degraded into L-ascorbic acid (L-AA) and glucose by α-glucosidase in the human body .
  • Methods of Application : Various L-AA derivatives have been synthesized, including ascorbyl phosphate, ascorbyl sulfate, and ascorbyl glucoside . Among these, AA-2G is an important derivative .
  • Results or Outcomes : The extreme instability of L-AA exposed to metal ions, heat, or light has limited its application . Therefore, the preparation of a new L-AA substitute with increased stability that retains the biological activities of L-AA has been a research hotspot in both academics and industry .

6. Skin Care

  • Summary of Application : AA-2G is used to reduce the free radicals that result from UV irradiation of the skin, and significantly reduce cell damage and photo-aging .
  • Methods of Application : It is applied topically to the skin .
  • Results or Outcomes : It promotes collagen synthesis and can function as an antioxidant .

Future Directions

The future directions for the production of 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid involve improving the yield of AA-2G by weakening the acceptor specificity of CGTase toward sugar byproducts . This approach not only improves the AA-2G yield but also provides new insight on the modification of CGTase that catalyzes the double-substrate transglycosylation reaction .

properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJBGYKDYSOAE-DCWMUDTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926423
Record name L-Ascorbic acid 2-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid

CAS RN

129499-78-1
Record name L-Ascorbic acid 2-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129499-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascorbic acid 2-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascorbyl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Ascorbic acid 2-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCORBYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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